molecular formula C6H9N3O B2875601 6-Methoxy-2-methylpyrimidin-4-amine CAS No. 23132-67-4

6-Methoxy-2-methylpyrimidin-4-amine

Cat. No.: B2875601
CAS No.: 23132-67-4
M. Wt: 139.158
InChI Key: WELGWPHSNIOMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-methylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C6H9N3O . Its molecular weight is 139.16 . The InChI Code is 1S/C6H9N3O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3,(H2,7,8,9) .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . .

Scientific Research Applications

1. Synthetic Chemistry and Drug Development

  • Synthesis of Furochromone Pyrimidine Derivatives : A study by Abu‐Hashem and Youssef (2011) involved the preparation of furochromenylideneamino pyrimidin-4-ones from 6-amino-2-thiouracil and furochromone derivatives. These compounds were explored for their analgesic and anti-inflammatory activities, showcasing the role of pyrimidin-4-amine derivatives in medicinal chemistry.

  • Antihypertensive Agent Research : A study focused on "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine", highlighting its significance as an alpha-2-imidazoline receptor agonist with potential antihypertensive effects. The compound's molecular structure was analyzed using both experimental and theoretical methods, demonstrating its pharmaceutical relevance (Aayisha et al., 2019).

  • Solid-Phase Synthesis : An efficient methodology for the solid-phase synthesis of 2-alkyl-4,6-diaminopyrimidines, highlighting a streamlined approach for generating pyrimidin-4-amine derivatives (Wéber et al., 2006). This work underlines the compound's utility in synthetic chemistry, enabling the creation of diverse pharmacologically active molecules.

2. Molecular Studies and Compound Characterization

  • Hydrogen Bonding and Molecular Interactions : Research on hydrogen bonding in pyrimidine derivatives provides insights into the molecular interactions and structural stability of compounds like 6-methoxy-2-methylpyrimidin-4-amine. Such studies are crucial for understanding the physicochemical properties and reactivity of these molecules (Glidewell et al., 2003).

3. Applications in Antiviral and Antitumor Research

  • Antiviral Activity : Pyrimidin-4-amine derivatives have been explored for their antiviral properties, with studies examining their efficacy against various viral infections. This research avenue is particularly relevant in the search for new therapeutic agents (Hocková et al., 2003).

  • Antitumor Agents : The synthesis of novel 1,8-naphthyridine-3-carboxylic acids, incorporating pyrimidin-4-amine derivatives, has been reported. These compounds exhibited cytotoxic activity against tumor cell lines, showcasing the potential of this compound derivatives in cancer research (Tomita et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

6-methoxy-2-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELGWPHSNIOMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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